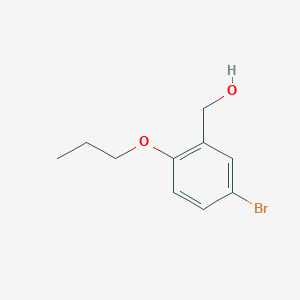

(5-Bromo-2-propoxyphenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

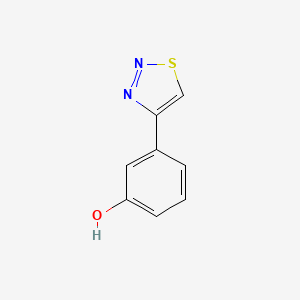

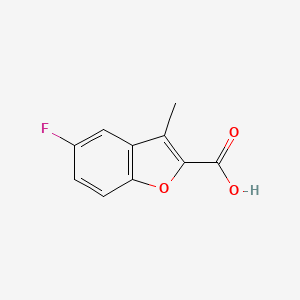

The compound (5-Bromo-2-propoxyphenyl)methanol is a brominated aromatic alcohol with a propoxy substituent on the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of (5-Bromo-2-propoxyphenyl)methanol.

Synthesis Analysis

The synthesis of related brominated aromatic compounds involves multi-step procedures that can be adapted to synthesize (5-Bromo-2-propoxyphenyl)methanol. For instance, the synthesis of enantiomerically pure diarylethanes as described in the first paper involves a 7-step procedure starting from a bromo-chlorophenyl ketone derivative . This suggests that a similar approach could be taken for the synthesis of (5-Bromo-2-propoxyphenyl)methanol, potentially involving the protection of the alcohol group, followed by a halogenation step to introduce the bromine atom.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using X-ray crystallography, as demonstrated in the second paper for a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone . This technique could be employed to determine the precise molecular structure of (5-Bromo-2-propoxyphenyl)methanol, including bond lengths, angles, and the overall geometry of the molecule.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds with nucleophiles, such as anilines, can be studied through kinetic experiments. The third paper discusses the kinetics of anilino-debromination reactions of a brominated thiophen compound in methanol . This information can be used to infer the reactivity of (5-Bromo-2-propoxyphenyl)methanol with nucleophiles, which may involve similar debromination mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be characterized by various techniques. For example, the crystal structure determination provides information on the crystal system, cell dimensions, and density . These properties are crucial for understanding the material's behavior in different conditions and its potential applications. The susceptibility constants obtained from kinetic studies can also shed light on the electronic effects of substituents on the aromatic ring, which in turn influence the compound's reactivity .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of SGLT2 Inhibitors

- Field : Pharmaceutical Chemistry

- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to the one you mentioned, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .

- Method : The compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

-

Synthesis and Applications of m-Aryloxy Phenols

- Field : Chemical Technology

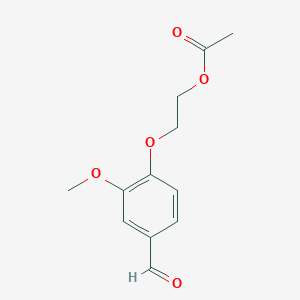

- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Safety And Hazards

Zukünftige Richtungen

“(5-Bromo-2-propoxyphenyl)methanol” has potential applications in various fields of research and industry1. However, the specific future directions for this compound are not provided in the search results.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Eigenschaften

IUPAC Name |

(5-bromo-2-propoxyphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOIAUZZKJVNKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366930 |

Source

|

| Record name | (5-bromo-2-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-propoxyphenyl)methanol | |

CAS RN |

693823-10-8 |

Source

|

| Record name | (5-bromo-2-propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

acetate](/img/structure/B1332300.png)